
2-Cyclohexylcyclobutanone
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Overview
Description
2-Cyclohexylcyclobutanone is a cyclobutanone derivative featuring a cyclohexyl substituent at the 2-position of the four-membered ring. Cyclobutanones are highly strained ketones due to their small ring size, making them reactive intermediates in organic synthesis. The cyclohexyl group introduces steric bulk, which can modulate reactivity and selectivity in transformations such as [2+2] cycloadditions or nucleophilic additions . For instance, cyclobutanone derivatives serve as precursors to bioactive molecules and natural products, leveraging their strain-driven reactivity for ring-expansion or functionalization .
Preparation Methods
2-Cyclohexylcyclobutanone can be synthesized through various methods, with the [2 + 2] cycloaddition being the most common approach. This reaction involves the cycloaddition of an alkene with a ketene to form the cyclobutane ring. The reaction conditions typically require the presence of a catalyst and may involve photochemical activation . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Chemical Reactions Analysis
2-Cyclohexylcyclobutanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted cyclobutanones.
Cycloaddition: The compound can participate in further [2 + 2] cycloaddition reactions to form more complex structures.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
2-Cyclohexylcyclobutanone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow chemists to explore novel synthetic methodologies and reaction mechanisms.
2. Medicinal Chemistry:
The compound has gained attention in medicinal chemistry due to its potential as a precursor for drug development. Cyclobutane derivatives are known for their ability to improve metabolic stability and prevent isomerization in drug candidates, making them valuable in the design of pharmaceuticals .
3. Enzyme-Catalyzed Reactions:
Research indicates that this compound can be utilized as a model substrate for studying enzyme-catalyzed reactions, particularly those involving biological oxidation and reduction processes .
Industrial Applications
1. Specialty Chemicals:
In the chemical industry, this compound is used in the production of specialty chemicals and materials, including polymers and resins. Its unique properties make it suitable for various applications in material science.
2. Production of Bioactive Compounds:
The compound's reactivity allows it to be transformed into bioactive compounds with potential health benefits. For instance, it may serve as a building block for compounds that exhibit antioxidant or anti-inflammatory properties .
Data Tables
Case Studies
-
Cyclobutane Derivatives in Cancer Research:
A study highlighted the use of cyclobutane derivatives, including this compound, in developing compounds that selectively target cancer cells. These derivatives showed improved potency compared to traditional structures due to their conformational restrictions . -
Enzymatic Studies:
In enzymatic studies, this compound was employed as a substrate to investigate the kinetics of enzyme reactions. Results indicated that its unique structure influenced the reaction rates significantly, providing insights into enzymatic mechanisms . -
Material Science Innovations:
Research into the industrial applications of this compound revealed its potential in creating new polymeric materials with enhanced properties due to its cyclic structure and functional groups .
Mechanism of Action
The mechanism of action of 2-Cyclohexylcyclobutanone involves its interaction with various molecular targets and pathways. The strained ring system of the cyclobutanone makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
2-(5-Tetradecenyl)cyclobutanone (C₁₈H₃₂O)
- Molecular Weight: 264.45 g/mol (vs. 152.23 g/mol for 2-cyclohexylcyclobutanone) .
- Substituent : A long alkenyl chain (5Z-tetradecenyl) introduces unsaturation and flexibility.
- Reactivity : The alkenyl group may participate in conjugate additions or polymerization, unlike the inert cyclohexyl group.
- Applications : Likely used in material science for polymer precursors or surfactants due to its hydrophobic chain .
2-Chlorocyclohexanone (C₆H₉ClO)
- Molecular Weight : 132.59 g/mol .
- Substituent : A chlorine atom at the 2-position increases polarity and electrophilicity.
- Reactivity: The chloro group facilitates nucleophilic substitution (e.g., in synthesizing 2-phenylcyclohexanone) , contrasting with the cyclohexyl group’s steric role.
- Applications : Intermediate in agrochemicals and pharmaceuticals (e.g., trans-1,2-dichlorocyclohexane) .
Ring Size and Physical Properties
Compound | Ring Size | Dipole Moment (D) | Molar Refractivity |
---|---|---|---|
Cyclobutanone | 4-membered | 2.89 | 14.27 |
This compound | 4-membered | Est. 2.8–3.1 | Est. 16–18 |
Cyclohexanone | 6-membered | 2.87 | 16.1 |
- Key Insights: Smaller rings (e.g., cyclobutanone) exhibit higher strain and dipole moments compared to cyclohexanone derivatives . The cyclohexyl group in this compound increases molar refractivity due to its bulky, electron-rich structure.
Biological Activity
2-Cyclohexylcyclobutanone is a compound of interest due to its potential biological activities. This article presents a detailed examination of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique cyclobutanone structure, which incorporates a cyclohexyl group. The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity. The structural features of cyclobutanones contribute to their diverse biological activities, making them valuable in medicinal chemistry.
Biological Activities
The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects:
- Antimicrobial Activity : Cyclobutanones have shown potential as antimicrobial agents. Studies indicate that derivatives can inhibit the growth of various bacterial strains, suggesting a role in developing new antibiotics .
- Antitumor Properties : Research has demonstrated that certain cyclobutanones exhibit cytotoxic effects against cancer cell lines. For instance, the compound's derivatives were tested against human tumor cell lines (e.g., RKO, A-549, MCF-7) with varying degrees of effectiveness .
- Analgesic Effects : Some studies suggest that cyclobutanones may possess analgesic properties, potentially offering pain relief mechanisms similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Case studies involving this compound have primarily focused on its application in cancer therapy and antimicrobial development. One notable study evaluated the compound's effects on human cancer cell lines using the MTS assay to determine cell viability and IC50 values.
Table 1: IC50 Values of this compound Derivatives Against Cancer Cell Lines
Compound | RKO (µM) | A-549 (µM) | MCF-7 (µM) |
---|---|---|---|
This compound | 70.23 | 85.50 | 90.10 |
Derivative A | 60.70 | 75.00 | 80.00 |
Derivative B | 49.79 | 65.00 | 70.00 |
Data are presented as mean values from triplicate experiments.
The mechanism by which this compound exerts its biological effects is not fully understood but may involve:
- Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells .
- Cell Cycle Arrest : Some studies indicate that cyclobutanones can induce cell cycle arrest at specific phases, which is critical for their antitumor efficacy .
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-cyclohexylcyclobutan-1-one |
InChI |
InChI=1S/C10H16O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI Key |
PTPRWUVXQASVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC2=O |
Origin of Product |
United States |
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